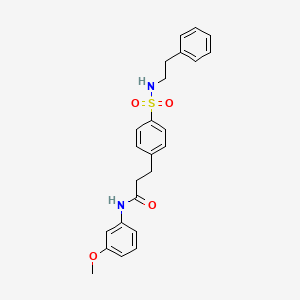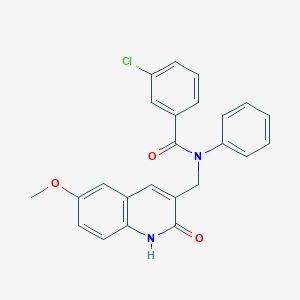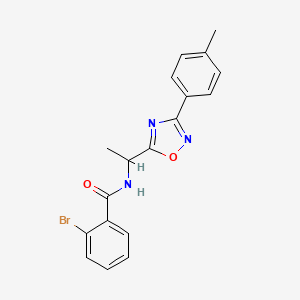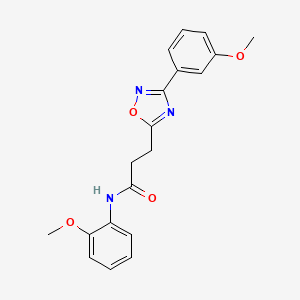
N-(2-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a novel compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is a member of the oxadiazole family and has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell survival. Additionally, this compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-oxidant activity. Additionally, this compound has been found to have low toxicity and does not exhibit any significant side effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its low toxicity and lack of significant side effects. Additionally, this compound has been found to be stable under a wide range of conditions, making it a suitable candidate for various types of experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain types of experiments.
Future Directions
There are several future directions for the research and development of N-(2-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research, such as anti-inflammatory and anti-microbial agents. Finally, the development of new synthesis methods for this compound may lead to improved yields and increased availability for research purposes.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a novel compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound has been found to have potent anti-cancer properties, as well as anti-inflammatory, anti-microbial, and anti-oxidant properties. While there are limitations to using this compound in lab experiments, its low toxicity and lack of significant side effects make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-methoxybenzoyl chloride with 3-amino-5-(3-methoxyphenyl)-1,2,4-oxadiazole in the presence of triethylamine. The resulting intermediate is then reacted with 3-aminopropionitrile to yield the final product.
Scientific Research Applications
N-(2-methoxyphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory, anti-microbial, and anti-oxidant properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-14-7-5-6-13(12-14)19-21-18(26-22-19)11-10-17(23)20-15-8-3-4-9-16(15)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFAMSURQTVIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)


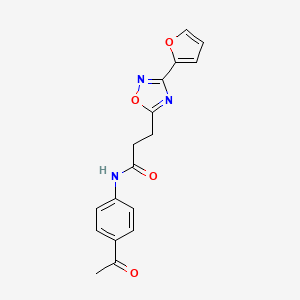
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)

